1-(5-nitro-1H-indol-3-yl)propan-1-one
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Overview
Description
1-(5-nitro-1H-indol-3-yl)propan-1-one is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It is an indole derivative, characterized by the presence of a nitro group at the 5-position of the indole ring and a propanone group at the 1-position. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Preparation Methods
Chemical Reactions Analysis
1-(5-nitro-1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the conditions and reagents used.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. Major products formed from these reactions include amino derivatives and substituted indole compounds .
Scientific Research Applications
1-(5-nitro-1H-indol-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-nitro-1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
1-(5-nitro-1H-indol-3-yl)propan-1-one can be compared with other indole derivatives such as:
- 1-(5-prenyl-1H-indol-3-yl)propan-2-one
- 1-(6-methoxy-5-prenyl-1H-indol-3-yl)propan-2-one
- 1-(5-fluoro-1H-indol-3-yl)propan-1-one
These compounds share a similar indole core structure but differ in the substituents attached to the indole ring. The presence of different functional groups can significantly alter their chemical reactivity and biological activity, making each compound unique in its applications and effects .
Properties
IUPAC Name |
1-(5-nitro-1H-indol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-11(14)9-6-12-10-4-3-7(13(15)16)5-8(9)10/h3-6,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSXPRGHVIEVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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